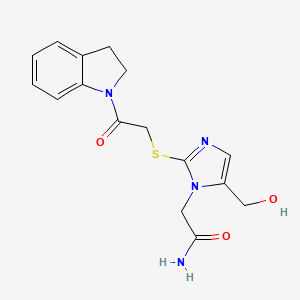

2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c17-14(22)8-20-12(9-21)7-18-16(20)24-10-15(23)19-6-5-11-3-1-2-4-13(11)19/h1-4,7,21H,5-6,8-10H2,(H2,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUVVEDIOVAANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide (CAS Number: 921845-81-0) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 346.4 g/mol. The structure features an imidazole ring, a hydroxymethyl group, and an indolin moiety, which are critical for its biological interactions.

Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:

- Heme Oxygenase Inhibition : Compounds with imidazole and acetamide linkers have been studied for their ability to inhibit heme oxygenase (HO), particularly HO-1, which is implicated in cancer cell survival and chemoresistance. Inhibition of HO-1 could lead to increased apoptosis in cancer cells .

- Topoisomerase Inhibition : Similar structures have shown potential as topoisomerase inhibitors, which play a crucial role in DNA replication and repair. This inhibition can lead to antiproliferative effects in various cancer cell lines .

- Anti-inflammatory Effects : The modulation of oxidative stress responses through HO inhibition suggests potential anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation .

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to This compound . For instance:

| Compound | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7l | U87MG | ≤ 8 | HO-1 Inhibition |

| 7i | DU145 | ≤ 10 | Topoisomerase Inhibition |

| 7m | A549 | ≤ 12 | Apoptosis Induction |

These results indicate that certain derivatives may selectively inhibit tumor growth, particularly in glioblastoma and prostate cancer cell lines .

Case Studies

A notable study involved the synthesis and evaluation of various acetamide-based compounds for their biological activities. The results demonstrated that certain modifications to the indolin structure enhanced potency against specific cancer types, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole and indole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide can inhibit the growth of various bacteria and fungi.

Case Study : A study evaluated a series of N-substituted acetamides for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound's structural features suggest it may interact with biological targets involved in cancer cell proliferation. In vitro studies have assessed similar compounds for their cytotoxic effects on human cancer cell lines.

Findings : One study reported that certain indole-based acetamides showed potent anti-proliferative activity against cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Specifically, one derivative demonstrated an IC₅₀ value of 10.56 μM against HepG2 cells, indicating significant anticancer potential .

Antitubercular Activity

The compound's potential as an antitubercular agent has also been explored. Research indicates that imidazole derivatives can inhibit the growth of Mycobacterium tuberculosis.

Research Insights : In vitro evaluations of similar compounds have shown promising results against Mycobacterium tuberculosis H37Rv, with some derivatives demonstrating effective inhibition of vital mycobacterial enzymes .

Comparación Con Compuestos Similares

Structural Analogues of Imidazole-Based Acetamides

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Key Observations:

Core Heterocycle Variations :

- The target compound’s imidazole core is replaced with 1,3,4-thiadiazole () or oxadiazole () in analogs, altering electronic properties and metabolic stability.

- Thiadiazole derivatives (e.g., 5j) exhibit higher melting points (~138–140°C), suggesting greater crystallinity compared to imidazole-based compounds .

Substituent Effects :

- Thioether Linkages : The target’s indolinyl-thioether group contrasts with simpler aryl-thio (e.g., 4-chlorobenzyl in ) or alkyl-thio (e.g., cyclopentyl in ) groups. Indoline’s fused bicyclic structure may enhance binding affinity through π-π stacking or van der Waals interactions.

- Acetamide Modifications : Substitutions on the acetamide nitrogen (e.g., thiazol-2-yl in vs. fluorophenyl in ) influence solubility and target selectivity.

Synthetic Efficiency :

- Thiadiazole derivatives () are synthesized in high yields (72–88%) under mild conditions (K₂CO₃, DMF), whereas imidazole-thioether analogs () require multi-step reactions with potassium carbonate and reflux conditions .

Molecular Docking and Binding Interactions

The indolinyl group in the target may mimic tryptophan or histidine side chains in binding sites, enhancing selectivity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves three critical stages:

Imidazole Core Formation : Condensation of glyoxal derivatives with ammonia and substituted aldehydes to construct the imidazole ring with hydroxymethyl and thioether precursors .

Thioether Linkage : Reacting 2-mercaptoimidazole intermediates with 2-(indolin-1-yl)-2-oxoethyl halides under basic conditions (e.g., triethylamine) at 60–80°C for 6–12 hours .

Acetamide Functionalization : Coupling the thioether intermediate with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at room temperature .

Optimization Tips :

Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with acetonitrile/water gradient (70:30 to 90:10 over 20 min) to assess purity (>95% target peak area) .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages (deviation <0.4% acceptable) .

- Structural Confirmation :

- NMR : Key signals include:

- Imidazole protons: δ 7.2–7.8 ppm (1H, singlet).

- Indolinyl carbonyl: δ 170–175 ppm (¹³C) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (e.g., m/z 415.12 for C₁₇H₁₉N₄O₃S) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Testing :

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to ampicillin controls .

- Anticancer Screening :

- MTT Assay : Test cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include cisplatin as a positive control .

- Enzyme Inhibition :

- Kinase Assays : Use ADP-Glo™ kinase assays (e.g., EGFR inhibition) with ATP concentrations varying from 1–100 μM .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Modification Hotspots :

- Imidazole Substituents : Replace hydroxymethyl with carboxyl groups to enhance water solubility (e.g., 5-carboxyimidazole analogs showed 3× improved IC₅₀ in kinase assays) .

- Indolinyl Group : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to improve target binding (see IC₅₀ shifts from 10 μM to 2.5 μM in protease inhibition) .

- Tools for SAR :

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Case Example : Discrepancies in antimicrobial IC₅₀ values (e.g., 5 μM vs. 50 μM in S. aureus):

- Standardize Assays : Re-test under identical conditions (e.g., Mueller-Hinton broth pH 7.2, 37°C, 18 hr incubation) .

- Check Compound Stability : Perform LC-MS post-assay to confirm no degradation (e.g., hydroxymethyl oxidation to carboxylate under acidic conditions) .

- Orthogonal Validation : Use time-kill curves or live-cell imaging to confirm static vs. cidal effects .

Q. How can computational modeling predict off-target interactions and toxicity?

Methodological Answer:

- Pharmacophore Screening : Use Schrödinger’s Phase to identify overlap with known toxicophores (e.g., hERG channel inhibitors). Exclude analogs with >30% similarity .

- ADMET Prediction :

- Mitigation : Introduce polar groups (e.g., -OH at indolinyl position 4) to reduce LogP from 2.8 to 1.9, lowering hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.